molecular formula C26H52NO4+ B10830712 Nonadecanoyl-L-carnitine (chloride)

Nonadecanoyl-L-carnitine (chloride)

Cat. No.: B10830712
M. Wt: 442.7 g/mol
InChI Key: GWKZIORVZQMWMC-XMMPIXPASA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nonadecanoyl-L-carnitine (chloride) is synthesized by esterification of nonadecanoic acid with L-carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of Nonadecanoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Nonadecanoyl-L-carnitine (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Nonadecanoyl-L-carnitine (chloride) has a wide range of applications in scientific research:

Mechanism of Action

Nonadecanoyl-L-carnitine (chloride) exerts its effects by modulating lipid metabolism and mitochondrial function. It acts as a substrate for carnitine acyltransferases, which are enzymes involved in the transport of fatty acids into mitochondria for β-oxidation. This process is crucial for energy production in cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Nonadecanoyl-L-carnitine (chloride) is unique due to its long-chain structure, which distinguishes it from other acylcarnitines. Similar compounds include:

  • Heptadecanoyl-L-carnitine (chloride)
  • Octadecanoyl-L-carnitine (chloride)
  • Eicosanoyl-L-carnitine (chloride)

These compounds share similar biochemical properties but differ in their chain lengths, which can affect their biological activity and applications .

Properties

Molecular Formula

C26H52NO4+

Molecular Weight

442.7 g/mol

IUPAC Name

[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium

InChI

InChI=1S/C26H51NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-24(22-25(28)29)23-27(2,3)4/h24H,5-23H2,1-4H3/p+1/t24-/m1/s1

InChI Key

GWKZIORVZQMWMC-XMMPIXPASA-O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C

Origin of Product

United States

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